![molecular formula C16H19N3O2S B6442185 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine CAS No. 2548979-45-7](/img/structure/B6442185.png)
2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine, commonly known as CEP-4-MSP or CEP-4-MSPy, is a novel small molecule that has recently been developed and studied for its potential applications in scientific research. CEP-4-MSP is a heterocyclic compound with a unique chemical structure that has been shown to have a number of beneficial properties, including the ability to bind to specific receptors and proteins, as well as the ability to act as a potential therapeutic agent.
Applications De Recherche Scientifique
CEP-4-MSP has been studied for its potential applications in scientific research. It has been shown to have the ability to bind to specific receptors and proteins, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the opioid receptor mu (MOR). In addition, CEP-4-MSP has been studied for its potential use as a therapeutic agent for a variety of conditions, including depression, anxiety, and addiction.
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Compounds with similar structures have been reported to inhibit cdks . CDK inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity .
Biochemical Pathways
As a potential cdk inhibitor, it could affect cell cycle progression and transcription regulation . Inhibition of CDKs can lead to cell cycle arrest, apoptosis, and reduced proliferation of cancer cells .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, apoptosis, and reduced proliferation of cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
CEP-4-MSP has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and use in experiments. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using CEP-4-MSP in laboratory experiments. It is not yet fully understood how the compound binds to specific receptors and proteins, which makes it difficult to study its mechanism of action. In addition, CEP-4-MSP is not water soluble, which makes it difficult to use in aqueous solutions.
Orientations Futures
Given the potential applications of CEP-4-MSP, there are a number of potential future directions for research. These include further study of the compound’s mechanism of action, development of more efficient synthesis methods, investigation of the compound’s potential therapeutic applications, and exploration of the compound’s potential for use in drug delivery systems. In addition, further research is needed to determine the compound’s safety and efficacy in humans.
Méthodes De Synthèse
CEP-4-MSP can be synthesized using a variety of methods, including the Mitsunobu reaction, a palladium-catalyzed cross-coupling reaction, and a copper-catalyzed azide-alkyne cycloaddition reaction. The Mitsunobu reaction is a reversible reaction that involves the use of an aldehyde, an alcohol, and a phosphine ligand to form a carbon-carbon bond. The palladium-catalyzed cross-coupling reaction involves the use of a palladium catalyst to form a carbon-carbon bond between two alkyl halides. The copper-catalyzed azide-alkyne cycloaddition reaction involves the use of a copper catalyst to form a carbon-nitrogen bond between an azide and an alkyne.
Propriétés
IUPAC Name |
2-cyclopropyl-6-ethyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-12-10-15(19-16(18-12)11-4-5-11)17-13-6-8-14(9-7-13)22(2,20)21/h6-11H,3-5H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAPPMGZFMWADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.